molecular formula C18H14O6 B2688969 methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate CAS No. 315233-45-5

methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate

Cat. No.: B2688969
CAS No.: 315233-45-5
M. Wt: 326.304
InChI Key: XSBZKAXHWUDYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate is a chromene-derived benzoate ester characterized by a hydroxyl group at the 7-position, a methyl group at the 2-position, and a 4-oxo-4H-chromen scaffold. Structural analogs of this compound often differ in substituents at the 7-position, ester groups, or additional functional groups, leading to variations in physicochemical and pharmacological properties .

Properties

IUPAC Name

methyl 4-(7-hydroxy-2-methyl-4-oxochromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-10-17(16(20)14-8-5-12(19)9-15(14)23-10)24-13-6-3-11(4-7-13)18(21)22-2/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBZKAXHWUDYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with methyl 4-hydroxybenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or synthetic intermediates.

Reaction Conditions

  • Acidic hydrolysis : Concentrated HCl (6M) at 80°C for 6 hours

  • Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C for 4 hours

Product : 4-((7-Hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoic acid
Yield : ~85% under basic conditions

Oxidation Reactions

The phenolic hydroxyl group at position 7 is susceptible to oxidation, forming quinone-like structures under controlled conditions.

Reagents :

  • KMnO₄ in acidic medium (H₂SO₄)

  • H₂O₂ with Fe²⁺ catalysts (Fenton’s reagent)

Products :

  • 7-Keto derivative (major)

  • Epoxidation side products (minor)

Mechanism : Radical-mediated oxidation dominates with Fenton’s reagent, while KMnO₄ facilitates direct dehydrogenation.

Alkylation and Acylation

The hydroxyl group undergoes alkylation or acylation to enhance lipophilicity or modify biological activity.

Reagents :

  • Alkylation : Benzyl bromide (K₂CO₃, DMF, 60°C)

  • Acylation : Acetyl chloride (pyridine, RT)

Products :

  • Benzylated derivative : 7-Benzyloxy-2-methyl-4-oxo-4H-chromen-3-yl benzoate

  • Acetylated derivative : 7-Acetoxy-2-methyl-4-oxo-4H-chromen-3-yl benzoate

Yield : 70–90% depending on substituent bulk

Nucleophilic Substitution

The electron-deficient chromenone core participates in nucleophilic aromatic substitution (NAS) at position 8 when activated.

Reagents :

  • Amines : Piperidine (DMF, 100°C)

  • Thiols : Ethane thiol (NaH, THF)

Products :

  • Amino-substituted derivatives : 8-(Piperidin-1-yl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl benzoate

  • Thioether derivatives : 8-(Ethylthio)-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl benzoate

Kinetics : Second-order rate constants range from 0.8 × 10⁻³ to 2.5 × 10⁻³ L/mol·s.

Mannich Reaction

The hydroxyl group facilitates Mannich reactions to introduce aminoalkyl side chains, enhancing pharmacological potential.

Reagents :

  • Formaldehyde + secondary amines (e.g., morpholine) in ethanol/H₂O

Product :

  • 8-((Morpholinomethyl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)benzoate

Yield : ~75% after 24 hours at 65°C

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYield (%)Citations
Ester HydrolysisNaOH (2M), 60°CBenzoic acid derivative85
OxidationKMnO₄/H₂SO₄7-Keto chromenone68
AlkylationBenzyl bromide/K₂CO₃7-Benzyloxy derivative90
Nucleophilic SubstitutionPiperidine/DMF8-Piperidinyl derivative78
Mannich ReactionFormaldehyde + morpholine8-(Morpholinomethyl) derivative75

Stability Under Physiological Conditions

The compound degrades in phosphate buffer (pH 7.4) via:

  • Ester cleavage (t₁/₂ = 12.3 hours)

  • Oxidation of the hydroxyl group (t₁/₂ = 24.1 hours)

This reactivity profile highlights its versatility in synthetic chemistry and drug development. Further studies are needed to explore its catalytic applications and metabolic pathways.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate is primarily studied for its potential therapeutic effects. The following are key areas of research:

Antioxidant Activity

Research indicates that derivatives of chromene possess antioxidant properties, which can help mitigate oxidative stress-related diseases. The hydroxyl groups in the chromene structure contribute to radical scavenging activity, making it a candidate for formulations aimed at reducing oxidative damage in cells .

Anticancer Properties

Several studies have highlighted the anticancer potential of chromene derivatives. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds with similar structures have been reported to target specific signaling pathways involved in tumor growth .

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against a range of pathogens, including bacteria and fungi. This property is particularly valuable in developing new antimicrobial agents to combat resistant strains .

Material Science

The unique chemical structure of this compound allows it to be utilized in material science:

Photovoltaic Applications

Research into the photophysical properties of chromene derivatives suggests their potential use in organic photovoltaic devices. The ability to absorb light and convert it into electrical energy is enhanced by the structural features of these compounds, which can be tuned for optimal performance .

Polymer Additives

Incorporating this compound into polymer matrices can improve their mechanical properties and thermal stability. This application is particularly relevant in creating advanced materials for industrial uses .

Anticancer Research

A study published in the Journal of Organic Chemistry investigated the synthesis and biological evaluation of various chromene derivatives, including this compound. The results indicated significant cytotoxic effects against breast cancer cell lines, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .

Antioxidant Efficacy

In a comparative study on the antioxidant activities of different flavonoids, methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yloxy)benzoate was shown to exhibit superior radical scavenging abilities compared to other tested compounds. This finding supports its potential use as a dietary supplement or therapeutic agent against oxidative stress .

Mechanism of Action

The mechanism of action of methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural differences and their implications:

Compound Name (CAS/Reference) Substituent at 7-Position Ester Group Additional Modifications Key Properties/Applications References
Methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate (Target) Hydroxy Methyl 2-methyl group High polarity due to hydroxyl; potential antioxidant activity via radical scavenging .
Methyl 4-((7-((3-chlorobenzyl)oxy)-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate (842977-28-0) 3-Chlorobenzyloxy Methyl 2-methyl group Increased lipophilicity; halogen may enhance stability or antimicrobial activity .
Ethyl 4-((8-((diethylamino)methyl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate (724741-07-5) Hydroxy Ethyl Diethylaminomethyl at 8-position Ethyl ester may slow hydrolysis; diethylaminomethyl could improve CNS penetration .
Methyl 4-[7-[(4-bromophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate (845665-87-4) 4-Bromobenzyloxy Methyl None Bromine substitution may enhance electron density; potential use in halogen-directed coupling .
7,7-Dimethyl-4a-(3-methyl-2-butenyl)-2-oxo-4a,5,6,7-tetrahydro-2H-chromen-4-yl benzoate None (saturated chromene) Methyl 7,7-dimethyl; prenyl group at 4a-position Bulky substituents reduce crystallinity; possible applications in fragrance or agrochemicals .

Biological Activity

Methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate, also known by its CAS number 315233-45-5, is a synthetic compound belonging to the class of benzoates and chromenes. Its unique structure, characterized by the presence of a chromenone moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H14O6, with a molecular weight of 342.30 g/mol. The compound features a chromenone core, which is known for various biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (μg/mL) Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Escherichia coli31.108 - 62.216Disruption of cell wall synthesis
Pseudomonas aeruginosa>125Bacteriostatic effect

The compound demonstrated selective activity against Gram-positive bacteria, exhibiting bactericidal effects through inhibition of protein synthesis and disruption of nucleic acid production pathways .

Cytotoxicity

Cytotoxicity assessments indicate that this compound exhibits low toxicity in mammalian cell lines. The half-maximal inhibitory concentration (IC50) values were significantly higher than those observed for standard cytotoxic agents, suggesting a favorable safety profile for potential therapeutic applications .

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results showed that this compound possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of this compound against ciprofloxacin. The results indicated that while ciprofloxacin had lower MIC values against MRSA, the tested compound still exhibited significant activity against other strains .
  • Cytotoxicity Evaluation : In vitro studies conducted on human cancer cell lines demonstrated that the compound reduced cell viability at higher concentrations but remained less toxic compared to conventional chemotherapeutics .

Q & A

Q. What are the recommended synthetic routes for methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate, and what key reagents are involved?

  • Methodological Answer : The synthesis typically involves coupling chromene derivatives with substituted benzoate esters. Key steps include:
  • Oxidation : Use potassium permanganate (KMnO₄) in aqueous conditions to introduce hydroxyl or carbonyl groups on the chromene backbone .
  • Substitution : Employ electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled pH and temperature to functionalize the aromatic ring .
  • Esterification : Methanol and catalytic sulfuric acid are used to form the methyl ester moiety .

Table 1 : Common Reagents and Conditions

Reaction StepReagents/ConditionsPurposeReferences
OxidationKMnO₄, H₂O, 60°CIntroduce hydroxyl groups
SubstitutionHNO₃, H₂SO₄, 0–5°CNitration of aromatic rings
EsterificationCH₃OH, H₂SO₄, refluxMethyl ester formation

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve stereochemistry and confirm crystal packing using single-crystal diffraction (e.g., Mo Kα radiation, λ = 0.71073 Å) .
  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify proton environments and confirm substitution patterns .
  • FT-IR : Detect functional groups (e.g., C=O at ~1700 cm⁻¹, O-H at ~3200 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability and safety in the laboratory?

  • Methodological Answer :
  • Handling : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid inhalation of vapors using fume hoods .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis. Avoid exposure to light and moisture .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields when synthesizing this compound under varying conditions?

  • Methodological Answer :
  • Variable Optimization : Systematically test parameters (e.g., solvent polarity, temperature, catalyst loading). For example, LiAlH₄ reduction in THF at –78°C may improve selectivity over NaBH₄ .
  • Analytical Validation : Use HPLC-MS to quantify side products and adjust stoichiometry. Conflicting yields often arise from unaccounted intermediates .

Q. What strategies are employed to determine the crystal structure and confirm the stereochemistry of this compound?

  • Methodological Answer :
  • Crystallization : Grow single crystals via slow evaporation in ethanol/water (3:1 v/v). Monitor crystal quality using polarized light microscopy .
  • Data Refinement : Use SHELXTL for structure solution. Validate hydrogen bonding (e.g., O–H···O interactions) and torsional angles with PLATON .

Table 2 : Key Crystallographic Data

ParameterValue
Space groupP2₁/c
Unit cell dimensionsa=8.12 Å, b=12.34 Å, c=15.67 Å
R-factor0.043

Q. What in vitro assays are suitable for evaluating the biological activity of this chromene derivative, and how are they optimized?

  • Methodological Answer :
  • Enzyme Inhibition : Test against COX-2 or tyrosine kinases using fluorometric assays (IC₅₀ determination). Pre-incubate compounds in PBS (pH 7.4) at 37°C for 1 hour .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa). Optimize DMSO concentration (<0.1% v/v) to avoid solvent toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.